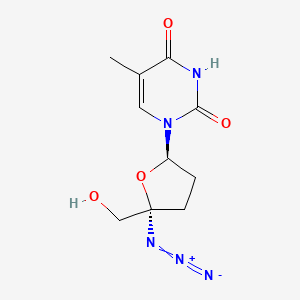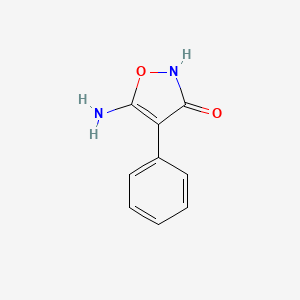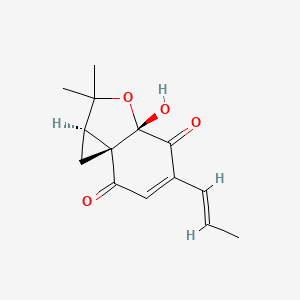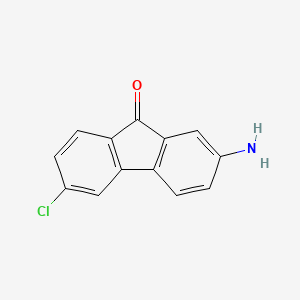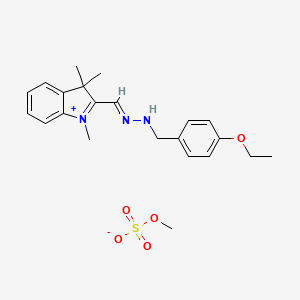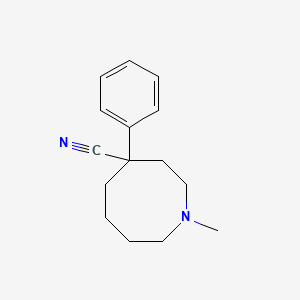
6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as sulfur or nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the thiopyrano ring, followed by the introduction of the benzothiazinone moiety. Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and catalysts to facilitate ring closure and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of sulfur or other atoms within the ring.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Potential use as a probe or inhibitor in biochemical studies involving sulfur-containing enzymes or pathways.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide include other heterocyclic compounds with sulfur and oxygen atoms in their ring structures, such as:
- 2,3-Dihydrothiopyrano(3,2-c)benzothiazin-4(6H)-one
- 6-Methyl-2,3-dihydrothiopyrano(3,2-c)benzothiazin-4(6H)-one
- 5,5-Dioxide derivatives of similar heterocyclic compounds
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties. Comparative studies with similar compounds can help elucidate its unique characteristics and potential advantages in various applications.
Properties
CAS No. |
84965-39-9 |
|---|---|
Molecular Formula |
C12H11NO3S2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
6-methyl-5,5-dioxo-2,3-dihydrothiopyrano[3,2-c][2,1]benzothiazin-4-one |
InChI |
InChI=1S/C12H11NO3S2/c1-13-9-5-3-2-4-8(9)11-12(18(13,15)16)10(14)6-7-17-11/h2-5H,6-7H2,1H3 |
InChI Key |
WENOIZBLQOPMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(S1(=O)=O)C(=O)CCS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


